molecular formula C14H10O6S B14639514 4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid CAS No. 51762-53-9

4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid

Cat. No.: B14639514
CAS No.: 51762-53-9
M. Wt: 306.29 g/mol
InChI Key: KJBHMFAJLAXROL-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a benzenesulfonyl group attached to a benzene ring, which is further substituted with two carboxylic acid groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid typically involves the sulfonation of benzene derivatives followed by carboxylation. One common method includes the reaction of benzenesulfonyl chloride with benzene-1,3-dicarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are often employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit bacterial Mur ligases, which are crucial for peptidoglycan biosynthesis in bacterial cell walls. The compound binds to the active site of these enzymes, preventing the formation of essential cell wall components and thereby exerting antibacterial effects.

Comparison with Similar Compounds

4-(Benzenesulfonyl)benzene-1,3-dicarboxylic acid can be compared with other benzenesulfonyl derivatives and benzene dicarboxylic acids:

    Benzenesulfonyl Chloride: Unlike this compound, benzenesulfonyl chloride is more reactive and primarily used as an intermediate in organic synthesis.

    Benzene-1,3-dicarboxylic Acid: This compound lacks the sulfonyl group and has different reactivity and applications.

    4-(Benzenesulfonyl)benzoic Acid: Similar to this compound but with only one carboxylic acid group, leading to different chemical properties and uses.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

51762-53-9

Molecular Formula

C14H10O6S

Molecular Weight

306.29 g/mol

IUPAC Name

4-(benzenesulfonyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C14H10O6S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21(19,20)10-4-2-1-3-5-10/h1-8H,(H,15,16)(H,17,18)

InChI Key

KJBHMFAJLAXROL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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